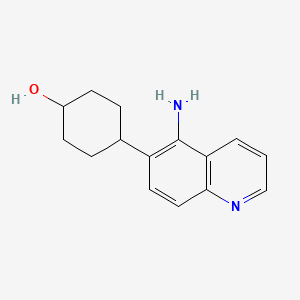
4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol” is a chemical compound used in scientific research . It has a molecular weight of 242.32 and its molecular formula is C15H18N2O . It is a versatile material that exhibits perplexing properties and offers burstiness in various applications, including drug discovery and molecular biology.
Molecular Structure Analysis
The molecular structure of “4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol” is derived from its molecular formula C15H18N2O . The SMILES representation of the molecule is C1CC (CCC1C2=C (C3=C (C=C2)N=CC=C3)N)O . This representation provides a text notation for the compound’s structure, which can be used to generate a visual molecular structure.Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Antimalarial Properties
- Metabolism of Aminoquinoline Antimalarials : Aminoquinoline compounds, particularly derivatives of 8-aminoquinoline, have shown significant antimalarial properties. Studies on the metabolism of these compounds have revealed their potential toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient individuals. Research involving tritium-labelled primaquine in dogs showed that approximately 16% of the injected radioactivity was excreted in the urine within 8 hours, along with at least five metabolites, highlighting the complex metabolic pathways of these compounds (Strother et al., 1981).
Translational Models for Drug Repurposing
- Anticancer Adjuvant Properties : Aminoquinolines, including 4-aminoquinoline derivatives, have been explored for their anticancer adjuvant properties. These molecules exhibit antiproliferative actions against various cancer cells by modulating cell cycle arrest, histone acetylation, and other cellular mechanisms. Their potential as adjuvant therapy in solid tumors due to their lysosomal-mediated programmed cytotoxicity and accumulation of key markers in cancer cells has been highlighted (Ferreira et al., 2021).
Chemical Synthesis and Biological Functions
- Synthesis and Applications : The review on radical cyclizations for synthesizing physiologically active compounds, including aminoquinoline derivatives, outlines the control of regiochemistry in organic synthesis. This research supports the development of novel therapeutic materials through precise chemical synthesis techniques (Ishibashi & Tamura, 2004).
Fluorescent Probes for Zinc Ion Determination
- Zinc Ion Chemosensors : Derivatives of 8-aminoquinoline have shown great promise as functional receptors for zinc ions, primarily due to their fast reactivity, selectivity, and compatibility, especially in biological applications. The development of 8-amidoquinoline derivatives as chemosensors for zinc analysis highlights the role of these compounds in environmental and biological monitoring (Mohamad et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
- OLED Applications : BODIPY-based materials, related to the aminoquinoline structure through their use in organic optoelectronics, have shown potential as active materials in OLED devices. This review explores their structural design and synthesis for application in OLEDs, demonstrating the versatility of aminoquinoline-related compounds in technological applications (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
4-(5-aminoquinolin-6-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-15-12(10-3-5-11(18)6-4-10)7-8-14-13(15)2-1-9-17-14/h1-2,7-11,18H,3-6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGTLMOCOWCOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280653 |
Source


|
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol | |
CAS RN |
1373232-40-6 |
Source


|
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

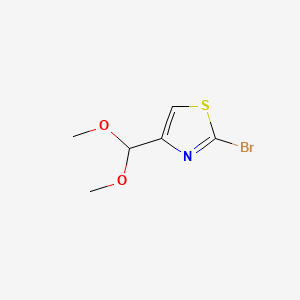
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)
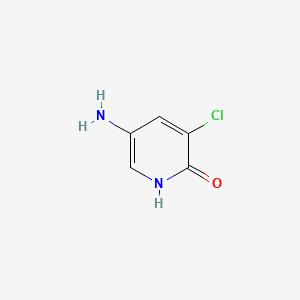
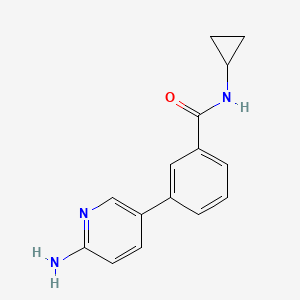
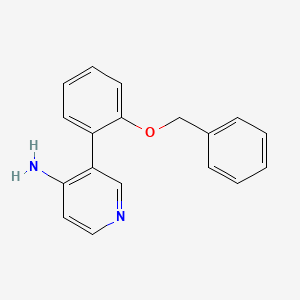
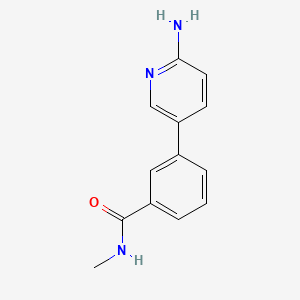
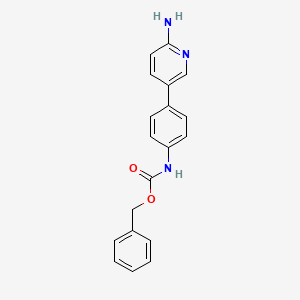

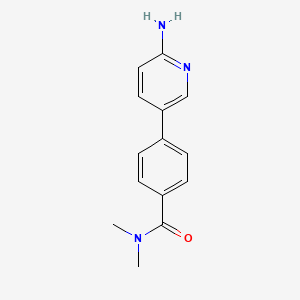
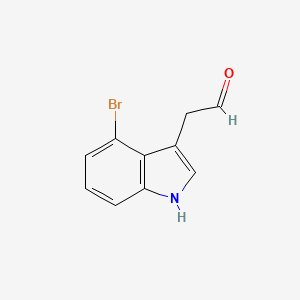
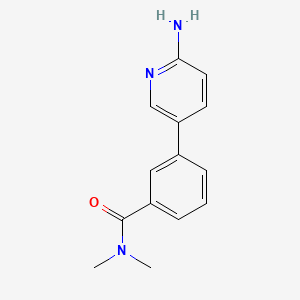
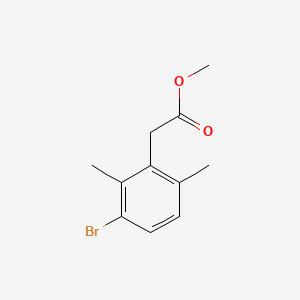
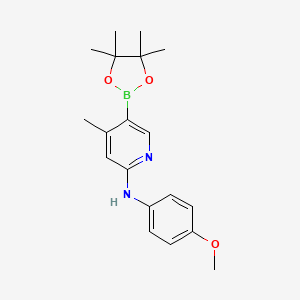
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)